molecular formula C12H14ClN5 B1424698 N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine CAS No. 1220029-55-9

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1424698
CAS No.: 1220029-55-9
M. Wt: 263.72 g/mol
InChI Key: GMLMXPIQRGZABF-UHFFFAOYSA-N
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Description

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. This compound is characterized by the presence of a triazine ring substituted with benzyl, chloro, and ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

1,3,5-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms. They are used in a variety of applications, including as building blocks in organic synthesis, in the manufacture of dyes, resins, pharmaceuticals, and in the preparation of certain pesticides .

The mechanism of action, pharmacokinetics, and biochemical pathways of a specific 1,3,5-triazine compound would depend on its specific structure and the functional groups attached to it. For example, some triazine-based herbicides work by inhibiting photosynthesis in susceptible plants .

The environmental stability and efficacy of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Preparation Methods

The synthesis of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichloro-6-ethylamino-1,3,5-triazine with benzylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chloro group with the benzyl group. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide with similar structural features but different substituents.

    Simazine: Another herbicide with a triazine ring, used for weed control in agriculture.

    Cyanuric Chloride: A triazine compound used as an intermediate in the synthesis of various chemicals.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

2-N-benzyl-6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLMXPIQRGZABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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